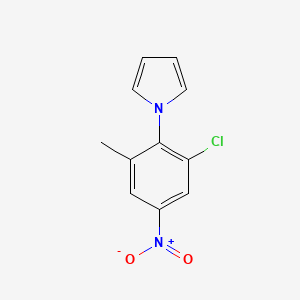

1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole

Description

BenchChem offers high-quality 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloro-6-methyl-4-nitrophenyl)pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-8-6-9(14(15)16)7-10(12)11(8)13-4-2-3-5-13/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCRKRTZVLAUJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N2C=CC=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole: Synthesis, Characterization, and Potential Applications

Disclaimer: The subject of this technical guide, 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole, is a novel chemical entity. As of the latest literature and database review, it is not commercially available and has no assigned CAS number. This guide is therefore presented as a prospective analysis, detailing a proposed synthetic route, predicted properties, and potential research applications based on established chemical principles and data from structurally related compounds.

Introduction and Compound Identification

1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole represents a unique molecular scaffold combining a pyrrole ring with a substituted nitrophenyl group. The pyrrole moiety is a five-membered aromatic heterocycle fundamental to many biologically active molecules, including heme and chlorophyll[1][2]. The 2-chloro-6-methyl-4-nitrophenyl substituent introduces electronic and steric features that can significantly influence the molecule's chemical and physical properties. The electron-withdrawing nature of the nitro group and the halogen, combined with the steric hindrance from the ortho-methyl and chloro groups, suggests potential for unique reactivity and biological interactions.

While the target compound itself is not documented, its key precursor, 2-chloro-6-methyl-4-nitroaniline, is a known chemical with established identifiers.

Table 1: Identifiers for 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole and its Precursor

| Identifier | 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole | 2-chloro-6-methyl-4-nitroaniline (Precursor) |

| CAS Number | Not Assigned | 69951-02-6[3] |

| Molecular Formula | C11H9ClN2O2 | C7H7ClN2O2[3] |

| Molecular Weight | 236.66 g/mol (Calculated) | 186.59 g/mol [3] |

| IUPAC Name | 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole | 2-chloro-6-methyl-4-nitroaniline[3] |

Proposed Synthetic Pathway: Paal-Knorr Pyrrole Synthesis

The most direct and reliable method for synthesizing N-substituted pyrroles from primary amines is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under acidic conditions, to form the pyrrole ring.

Rationale for Synthetic Route

The Paal-Knorr synthesis is selected for its high efficiency, operational simplicity, and broad substrate scope[4]. The starting materials, 2-chloro-6-methyl-4-nitroaniline and 2,5-dimethoxytetrahydrofuran (a stable precursor to 1,4-dicarbonyl), are readily available. The reaction proceeds via the formation of a di-imine intermediate, followed by an acid-catalyzed cyclization and dehydration to yield the aromatic pyrrole ring.

Proposed Experimental Protocol

Materials:

-

2-chloro-6-methyl-4-nitroaniline (CAS: 69951-02-6)

-

2,5-dimethoxytetrahydrofuran

-

Glacial Acetic Acid

-

Ethanol

-

Ethyl Acetate

-

Hexane

-

Sodium Bicarbonate (Saturated Solution)

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-6-methyl-4-nitroaniline (1.0 eq).

-

Dissolve the aniline in a minimal amount of ethanol.

-

Add glacial acetic acid (as catalyst and solvent).

-

Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole.

Visualization of the Synthetic Workflow

Caption: Paal-Knorr synthesis workflow for the target compound.

Predicted Physicochemical Properties and Characterization

The identity and purity of the synthesized 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole would be confirmed using standard analytical techniques.

Table 2: Predicted Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the pyrrole ring (triplet-like signals), aromatic protons of the nitrophenyl ring (singlet or doublet signals), and a singlet for the methyl group protons. |

| ¹³C NMR | Resonances corresponding to the carbon atoms of the pyrrole ring, the substituted nitrophenyl ring, and the methyl group. |

| Mass Spec (HRMS) | A molecular ion peak corresponding to the exact mass of C11H9ClN2O2. The isotopic pattern for chlorine (M and M+2 in a ~3:1 ratio) should be observable. |

| FT-IR | Characteristic peaks for N-O stretching of the nitro group, C-Cl stretching, C-H stretching of aromatic and methyl groups, and C=C and C-N stretching of the pyrrole ring. |

| Melting Point | Expected to be a solid at room temperature with a distinct melting point. |

Molecular Structure

Sources

Molecular weight and formula of 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole

An In-Depth Technical Guide to 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole: Physicochemical Properties and Synthetic Considerations

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of novel chemical entities is paramount. This guide focuses on the substituted N-arylpyrrole, 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole. Pyrrole and its derivatives are a significant class of heterocyclic compounds, forming the core structure of many biologically active molecules, including heme, chlorophyll, and various pharmaceuticals.[1][2] The introduction of specific substituents onto the pyrrole and phenyl rings, as in the title compound, can dramatically influence its physicochemical properties and biological activity. This document provides a detailed analysis of the molecular formula and weight of 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole, alongside a discussion of its structural characteristics and a hypothetical experimental workflow for its synthesis and characterization.

Physicochemical Characteristics

The structural attributes of 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole are dictated by the combination of the planar, aromatic pyrrole ring and the substituted phenyl group. The presence of a chloro, a methyl, and a nitro group on the phenyl ring introduces specific electronic and steric effects that are crucial for its potential interactions in a biological or chemical system.

Molecular Formula and Weight

The chemical formula of 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole is C₁₁H₉ClN₂O₂ . This is determined by the summation of the atoms from the pyrrole ring (C₄H₄N) and the 2-chloro-6-methyl-4-nitrophenyl substituent (C₇H₅ClNO₂).

The molecular weight is calculated based on the atomic masses of the constituent elements:

-

Carbon (C): 11 x 12.011 = 132.121

-

Hydrogen (H): 9 x 1.008 = 9.072

-

Chlorine (Cl): 1 x 35.453 = 35.453

-

Nitrogen (N): 2 x 14.007 = 28.014

-

Oxygen (O): 2 x 15.999 = 31.998

Total Molecular Weight = 236.66 g/mol

This data is summarized in the table below for clarity.

| Property | Value |

| Chemical Formula | C₁₁H₉ClN₂O₂ |

| Molecular Weight | 236.66 g/mol |

| IUPAC Name | 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole |

Hypothetical Synthetic and Analytical Workflow

Given that 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole is a substituted N-arylpyrrole, a common and effective method for its synthesis would be the Paal-Knorr pyrrole synthesis.[3][4] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. In this case, the primary amine would be 2-chloro-6-methyl-4-nitroaniline.

Experimental Protocol: Paal-Knorr Synthesis

Objective: To synthesize 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole.

Materials:

-

2,5-Dimethoxytetrahydrofuran

-

2-Chloro-6-methyl-4-nitroaniline

-

Glacial Acetic Acid

-

Ethanol

-

Deionized Water

-

Sodium Bicarbonate (Saturated Solution)

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-6-methyl-4-nitroaniline (1 equivalent) in a mixture of ethanol and glacial acetic acid.

-

To this solution, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole.

Workflow Diagram

Caption: A workflow diagram illustrating the synthesis of 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole via the Paal-Knorr reaction, followed by analytical techniques for structural verification.

Structural Elucidation

Following synthesis and purification, the structure of 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole would be confirmed using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring and the substituted phenyl ring. The two protons on the phenyl ring will appear as doublets in the aromatic region. The pyrrole protons will likely appear as two multiplets. The methyl group protons will present as a singlet in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum will display 11 distinct signals corresponding to the 11 carbon atoms in the molecule, confirming the overall carbon framework.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The molecular ion peak (M+) in the mass spectrum should correspond to the calculated molecular weight of 236.66 g/mol . The isotopic pattern of the molecular ion peak will also confirm the presence of one chlorine atom.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include those for the C-H stretching of the aromatic rings, the N-O stretching of the nitro group, and the C-Cl stretching.

Conclusion

This technical guide provides foundational information on 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole for researchers and professionals in the chemical and pharmaceutical sciences. The calculated molecular formula (C₁₁H₉ClN₂O₂) and molecular weight (236.66 g/mol ) are key identifiers for this compound. The outlined synthetic and analytical workflows provide a practical framework for its preparation and characterization. The unique combination of substituents on this N-arylpyrrole scaffold suggests it could be a valuable candidate for further investigation in medicinal chemistry and materials science.

References

-

Supporting Information. (n.d.). American Chemical Society. Retrieved February 22, 2024, from [Link]

-

Pyrrole - Wikipedia. (2024). In Wikipedia. Retrieved February 22, 2024, from [Link]

-

1-(2-Nitrophenyl)pyrrole. (n.d.). NIST WebBook. Retrieved February 22, 2024, from [Link]

-

1-(2,3,4,6-Tetrachloro-5-methylphenyl)-1H-pyrrole. (n.d.). PubChem. Retrieved February 22, 2024, from [Link]

-

EL-Atawy, M. A., Ferretti, F., & Ragaini, F. (2018). A novel synthetic methodology for pyrroles from nitrodienes. European Journal of Organic Chemistry, 2018(10), 1224-1232. [Link]

-

1H-Pyrrole, 1-methyl-2,5-bis(4-nitrophenyl)-. (n.d.). LookChem. Retrieved February 22, 2024, from [Link]

-

Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. (2020). MIT Open Access Articles. [Link]

-

PYRROLE. (n.d.). Ataman Kimya. Retrieved February 22, 2024, from [Link]

-

Synthesis of pyrroles. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2024, from [Link]

-

Knorr pyrrole synthesis - Wikipedia. (2023). In Wikipedia. Retrieved February 22, 2024, from [Link]

-

4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1][5][6]triazine. (n.d.). PubChem. Retrieved February 22, 2024, from [Link]

-

Synthesis of pyrrole and substituted pyrroles (Review). (2019). ResearchGate. [Link]

-

Analysis of the N.M.R. Spectrum of pyrrole. (1968). ResearchGate. [Link]

Sources

A Technical Guide to Determining and Understanding the Solubility Profile of 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that profoundly influences its entire development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for characterizing the solubility of 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole in various organic solvents. While specific experimental data for this compound is not extensively published, this document, written from the perspective of a Senior Application Scientist, outlines the fundamental principles of solubility, presents a robust, step-by-step protocol for experimental determination using the gold-standard shake-flask method, and details the analytical procedures required for accurate quantification. It is designed to equip researchers, chemists, and drug development professionals with the theoretical knowledge and practical methodologies necessary to generate reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility

1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole is a substituted nitrophenyl-pyrrole derivative. Compounds with such motifs are of significant interest in medicinal chemistry and materials science.[1][2] The successful application of this and similar molecules in any field is fundamentally dependent on understanding their solubility. Poorly characterized solubility can lead to significant challenges, including:

-

Inefficient Synthesis and Purification: Difficulty in selecting appropriate solvents for reactions, extractions, and recrystallizations.

-

Unreliable Bioassay Results: Precipitation of the compound in in vitro or in vivo test media can lead to a gross underestimation of its biological activity.[3]

-

Formulation and Bioavailability Issues: For drug candidates, low aqueous and lipid solubility can result in poor absorption and inadequate therapeutic exposure.[4]

This guide provides the essential theoretical and practical framework to systematically determine the solubility of 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole, enabling informed decisions throughout the research and development process.

Theoretical Principles Governing Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process. A substance dissolves when the Gibbs free energy of mixing is negative.[5] This is practically governed by the principle of "like dissolves like," where the intermolecular forces between the solute and solvent molecules play a dominant role.[6][7]

Structural Analysis and Predicted Solubility

The structure of 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole features several distinct functional groups that dictate its interaction with different solvents:

-

Nonpolar Moieties: The pyrrole and phenyl rings are aromatic and largely nonpolar, favoring interactions with nonpolar solvents through van der Waals forces and π-π stacking.

-

Polar Moieties: The nitro group (-NO₂) is highly polar and can act as a hydrogen bond acceptor. The chloro group (-Cl) is also electronegative, contributing to the molecule's overall dipole moment.

-

Steric Hindrance: The ortho-positioning of the chloro and methyl groups on the phenyl ring can influence how solvent molecules approach and solvate the molecule.

Based on these features, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Low to Sparingly Soluble | The polar nitro and chloro groups limit solubility in highly nonpolar solvents. Aromatic solvents like toluene may show slightly better solubility due to potential π-π interactions. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF) | Soluble to Highly Soluble | These solvents possess a significant dipole moment that can interact favorably with the polar nitro and chloro groups, while their organic character accommodates the nonpolar rings.[6][8] |

| Polar Protic | Methanol, Ethanol | Sparingly Soluble to Soluble | The ability of these solvents to hydrogen bond may not be fully exploited as the solute is primarily a hydrogen bond acceptor. Their polarity is beneficial, but the nonpolar bulk of the molecule can limit high solubility.[7] |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble to Highly Soluble | These solvents offer a balance of polarity and dispersity that is often effective for dissolving complex organic molecules.[6] |

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameter (HSP) model can be employed. This model deconstructs the total Hildebrand solubility parameter (δt) into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[9][10] The principle is that substances with similar HSP values are likely to be miscible.[11] The distance (Ra) between the HSP values of a solute and a solvent in this three-dimensional space can be calculated, and a smaller distance implies higher solubility.[5]

The Influence of Temperature

The solubility of most solid compounds in organic solvents increases with temperature. This relationship can be described by the van't Hoff equation, which relates the change in the equilibrium constant (in this case, solubility) to the change in temperature and the enthalpy of solution (ΔH°sol).[12][13]

where S is the solubility, R is the ideal gas constant, and T is the absolute temperature. A plot of ln(S) versus 1/T, known as a van't Hoff plot, can be used to determine the enthalpy of solution.[14][15]

Experimental Determination: The Saturation Shake-Flask Method

To obtain definitive, quantitative data, an experimental approach is required. The saturation shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[16][17]

Rationale for the Shake-Flask Method

This method involves agitating an excess amount of the solid compound in the solvent of interest for a prolonged period until the concentration of the dissolved solid in the liquid phase reaches a constant value. This constant concentration is, by definition, the equilibrium solubility.[18] The presence of excess solid is crucial to ensure that the solution is truly saturated.[19]

Detailed Experimental Protocol

-

Preparation: Add an excess amount of solid 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole to a series of glass vials (e.g., 4 mL amber glass vials). The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a constant-temperature shaker bath (e.g., at 25°C and 37°C to assess temperature dependence). Agitate the vials at a consistent rate (e.g., 250 RPM) for a set period.

-

Establishing Equilibrium (Self-Validation): To ensure equilibrium has been reached, take samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not significantly change between the later time points.[19] A 36-hour protocol has also been validated for many compounds.[18]

-

Sample Collection and Separation: After the equilibration period, allow the vials to stand undisturbed in the temperature bath for a short period (e.g., 30 minutes) to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant. Crucially, the undissolved solid must be removed. This is typically achieved by:

-

Filtration: Using a syringe filter (e.g., 0.22 µm PTFE) compatible with the organic solvent. Discard the first portion of the filtrate to avoid any adsorption effects.

-

Centrifugation: Centrifuging the vial at high speed and then carefully sampling the supernatant.

-

-

Dilution: Immediately dilute the clear filtrate/supernatant with a known volume of an appropriate mobile phase or solvent to prevent precipitation upon cooling and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as UV-Vis Spectrophotometry or HPLC-UV.

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Analytical Quantification

A reliable and validated analytical method is essential for accurately measuring the solute concentration.[20] For an aromatic, nitro-containing compound, HPLC-UV and UV-Vis spectrophotometry are highly suitable.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the preferred method due to its high specificity and ability to separate the analyte from any potential impurities or degradants.[21][22]

Protocol for Method Development:

-

Column Selection: A C18 reversed-phase column is a standard starting point for compounds of this polarity.

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water is typical. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.[23][24]

-

Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) by running a UV scan of a dilute solution of the compound.

-

Calibration Curve:

-

Prepare a stock solution of 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole of known concentration in the mobile phase.

-

Create a series of at least five standard solutions by serial dilution of the stock solution.

-

Inject each standard onto the HPLC system and record the peak area.

-

Plot peak area versus concentration. The resulting linear regression (R² > 0.99) is the calibration curve used to determine the concentration of the unknown solubility samples.

-

UV-Vis Spectrophotometry

This method is faster than HPLC but less specific. It is suitable if the compound is pure and no other components in the solution absorb at the chosen wavelength.[25][26]

Protocol for Method Development:

-

Determine λmax: Scan a dilute solution of the compound in the chosen solvent to find the wavelength of maximum absorbance.

-

Calibration Curve: Prepare a series of standard solutions of known concentration in the same solvent used for the solubility experiment. Measure the absorbance of each standard at λmax. Plot absorbance versus concentration to generate a Beer's Law calibration curve.[4][27]

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly and concisely, typically in a tabular format.

Table 2: Example Data Table for Quantitative Solubility

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Acetone | 25.0 | Experimental Value | Calculated Value |

| Acetone | 37.0 | Experimental Value | Calculated Value |

| Acetonitrile | 25.0 | Experimental Value | Calculated Value |

| Acetonitrile | 37.0 | Experimental Value | Calculated Value |

| Dichloromethane | 25.0 | Experimental Value | Calculated Value |

| Ethanol | 25.0 | Experimental Value | Calculated Value |

| Toluene | 25.0 | Experimental Value | Calculated Value |

Interpreting this data involves correlating the experimental results with the theoretical principles. For instance, higher solubility in acetone and acetonitrile compared to ethanol would confirm the dominant role of polar aprotic interactions.

Diagram: Molecular Influences on Solubility

Caption: Key molecular features influencing solubility behavior.

Conclusion

This guide provides a robust, scientifically-grounded framework for determining the solubility of 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole in organic solvents. By combining an understanding of fundamental solubility principles with the rigorous application of the shake-flask experimental method and validated analytical quantification, researchers can generate the high-quality data essential for advancing their chemical and pharmaceutical development programs. Adherence to these protocols will ensure the production of reliable, reproducible results that can confidently guide solvent selection for synthesis, purification, and formulation.

References

- Baka, E., et al. (2008). Good laboratory practice of equilibrium solubility measurement. PubMed.

- Glomme, A., et al. (2005). 1236 SOLUBILITY MEASUREMENTS. ResearchGate.

- Anonymous. (2017). How do you perform the shake flask method to determine solubility? Quora.

- Enamine. (n.d.). Shake-Flask Solubility Assay. Enamine.

- Burke, J. (1984). Solubility Parameters: Theory and Application. The Oakland Museum of California.

- Fornari, T., et al. (2011). Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. ResearchGate.

- Jouyban, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

- Fornari, T., et al. (2011). Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. Bentham Open Archives.

- Fornari, T., et al. (2011). (PDF) Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. ResearchGate.

- Wikipedia. (n.d.). Hansen solubility parameter. Wikipedia.

- Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.

- Hansen, C. (n.d.). Hansen Solubility Parameters. Hansen Solubility.

- Baka, E., et al. (2025). Good laboratory practice of equilibrium solubility measurement. ResearchGate.

- Schoff, C.K. (2018). Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association.

- Anonymous. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? ResearchGate.

- Wieder, O., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Vreysen, S., & Loos, P. (2013). Revisiting Hansen Solubility Parameters by Including Thermodynamics. PMC.

- Jain, N., et al. (2011). Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique. PMC.

- Kumar, R., & Lal, G. (2018). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Scholars Research Library.

- Wang, N., et al. (n.d.). Thermodynamic models for predicting and correlating solid–liquid phase equilibrium. Royal Society of Chemistry.

- Culcasi, M., et al. (2007). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. Journal of Separation Science.

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs.

- Aakash Institute. (n.d.). Vant Hoffs Equation: Derivation and Graphical Representation. Aakash Institute.

- Rao, G.V., et al. (2018). Spectrophotometric and HPLC Methods for Poorly Water Soluble Drugs. IJPPR.

- USP-NF. (2016). <1236> Solubility Measurements. USP-NF.

- ResearchGate. (n.d.). van't Hoff plot showing the temperature dependence of solubility. ResearchGate.

- Chemistry LibreTexts. (2021). 2.2: Solubility Lab. Chemistry LibreTexts.

- Teutenberg, T., et al. (2019). Sources of Nonlinear van't Hoff Temperature Dependence in High-Performance Liquid Chromatography. ACS Omega.

- Wikipedia. (n.d.). Van 't Hoff equation. Wikipedia.

- Chemistry LibreTexts. (2023). 9.6: Temperature Dependence of Equilibrium Constants - the van 't Hoff Equation. Chemistry LibreTexts.

- ASTM. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. ASTM.

- University of Calgary. (2023). Solubility of Organic Compounds. University of Calgary.

- BenchChem. (2025). Solubility Profile of 1,2,5-Triphenylpyrrole in Organic Solvents: A Technical Guide. BenchChem.

- Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent. Cayman Chemical.

- Lab + Life Scientist. (2021). Solubility factors when choosing a solvent. Lab + Life Scientist.

- RSC Publishing. (n.d.). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing.

- Wikipedia. (n.d.). Solvent effects. Wikipedia.

- Cavaleiro, J.A.S., et al. (1994). Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. Tetrahedron Letters.

- Smolewski, P., et al. (2025). (PDF) A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. ResearchGate.

- Dai, Y., et al. (2012). Development and Validation of a HPLC Method for Quantitation of BA-TPQ, a Novel Iminoquinone Anticancer Agent, and an Initial Pharmacokinetic Study in Mice. PMC.

- Gale, P.A., et al. (2003). Nitrophenyl derivatives of pyrrole 2,5-diamides: structural behaviour, anion binding and colour change signalled deprotonation. PubMed.

- Wagner, B.D. (2023). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. MDPI.

- ATSDR. (n.d.). 6. ANALYTICAL METHODS. ATSDR.

- Wikipedia. (n.d.). Pyrrole. Wikipedia.

- Al-Ostoot, F.H., et al. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. PMC.

- Aguilar-Granda, A., et al. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI.

- Supporting Information. (n.d.). Royal Society of Chemistry.

- BLDpharm. (n.d.). 1-(2-Chloro-4-nitrophenyl)-1H-pyrrole. BLDpharm.

Sources

- 1. Nitrophenyl derivatives of pyrrole 2,5-diamides: structural behaviour, anion binding and colour change signalled deprotonation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. paint.org [paint.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Solubility factors when choosing a solvent [labonline.com.au]

- 9. Solubility Parameters-- [cool.culturalheritage.org]

- 10. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 11. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 12. aakash.ac.in [aakash.ac.in]

- 13. Van 't Hoff equation - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 18. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. quora.com [quora.com]

- 20. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 21. tandfonline.com [tandfonline.com]

- 22. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. Development and Validation of a HPLC Method for Quantitation of BA-TPQ, a Novel Iminoquinone Anticancer Agent, and an Initial Pharmacokinetic Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]

- 27. ijppr.humanjournals.com [ijppr.humanjournals.com]

The Nitro Group as a Critical Determinant in the Biological Activity of Arylpyrroles: A Structure-Activity Relationship (SAR) Analysis

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the structure-activity relationships (SAR) of nitro-substituted arylpyrroles, with a primary focus on their dual antimicrobial and anticancer activities. It moves beyond a simple recitation of facts to explore the causal relationships between chemical structure and biological function, grounded in published experimental data.

Introduction: The Pyrrole Scaffold and the Influence of Nitro-Substitution

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1] When functionalized with an aryl substituent and one or more nitro (NO₂) groups, the resulting nitro-substituted arylpyrroles exhibit potent, often dual, pharmacological effects. The nitro group, a strong electron-withdrawing moiety, is a well-established pharmacophore but can also act as a toxicophore, making a thorough understanding of its influence paramount for rational drug design.[2] Its impact on the electronic properties and polarity of the parent molecule can dramatically alter interactions with biological targets.[2]

This guide synthesizes findings on a specific class of nitro-arylpyrroles, the pyrrolomycins (PMs), to dissect the relationship between the position of the nitro substituent on the pyrrole ring and the resulting antimicrobial and anticancer potency.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of pyrrolomycins is profoundly influenced by structural modifications to the pyrrole nucleus.[1] Seminal work by Raimondi et al. (2020) involved the synthesis of novel nitro-pyrrolomycins where nitro groups were systematically introduced at different positions of the pyrrole ring. This allows for a direct and robust SAR analysis.[3]

Antimicrobial Activity

The introduction of nitro groups onto the pyrrole ring has been shown to significantly enhance antibacterial activity, often improving the minimal bactericidal concentration (MBC) against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) pathogens when compared to the natural, non-nitro-substituted parent compounds.[3][4]

The position of the nitro group is a critical determinant of this activity. Analysis of the Minimum Inhibitory Concentration (MIC) values reveals distinct patterns of efficacy.

Table 1: Antimicrobial Activity (MIC) of Nitro-Substituted Pyrrolomycins

| Compound | R¹ | R² | R³ | MIC (µM) vs S. aureus | MIC (µM) vs P. aeruginosa |

| PM-C (Parent) | Cl | Cl | Cl | 30 | >90 |

| 5a | NO₂ | H | H | 30 | >90 |

| 5b | H | NO₂ | Cl | 60 | >90 |

| 5c | H | NO₂ | Br | 6 | >90 |

| 5d | NO₂ | H | NO₂ | 15 | 30 |

| (Data synthesized from Raimondi et al., Antibiotics, 2020)[1][3] |

SAR Insights for Antimicrobial Activity:

-

Single Nitro Substitution: A single nitro group at the R¹ position (Compound 5a ) does not improve activity against S. aureus compared to the parent chlorinated compound (PM-C). A nitro group at the R² position (Compound 5b ) actually decreases activity.

-

Halogen-Nitro Synergy: A striking increase in potency against S. aureus is observed in Compound 5c , where a nitro group at R² is combined with a bromine atom at R³. This compound is 5-fold more active than a synthetic analog containing five bromines, highlighting a synergistic effect between the nitro group and the halogen.[1]

-

Dinitro Substitution: The presence of two nitro groups at the R¹ and R³ positions (Compound 5d ) restores potent activity against S. aureus and, crucially, confers significant activity against the Gram-negative P. aeruginosa, which was resistant to most other analogs. This suggests that increasing the electron-withdrawing nature of the pyrrole ring is key to achieving broader-spectrum activity.[1]

Anticancer Activity

The same series of nitro-pyrrolomycins was evaluated for anticancer effects against colon (HCT116) and breast (MCF-7) cancer cell lines. The results demonstrate that the structural features governing antimicrobial potency also modulate cytotoxicity, though with distinct nuances.

Table 2: Anticancer Activity (IC₅₀) and Selectivity of Nitro-Substituted Pyrrolomycins

| Compound | IC₅₀ (µM) vs HCT116 | IC₅₀ (µM) vs MCF-7 | IC₅₀ (µM) vs hTERT-RPE-1 (Non-cancerous) | Cancer Selectivity Index (C-SI)¹ |

| PM-C (Parent) | 0.8 | 1.5 | 9.0 | 8 |

| 5a | 2.25 | 1.95 | 65.0 | 32 |

| 5b | 18.68 | 28.75 | 55.0 | 2.5 |

| 5c | 7.64 | 12.02 | 78.0 | 8 |

| 5d | 1.05 | 0.95 | >90 | >90 |

| ¹ C-SI is the ratio of IC₅₀ against non-cancerous cells to the average IC₅₀ against cancer cell lines. A higher value indicates greater selectivity for cancer cells. | ||||

| (Data synthesized from Raimondi et al., Antibiotics, 2020)[1][3] |

SAR Insights for Anticancer Activity:

-

High Potency of Dinitro Analog: Compound 5d , with two nitro groups, is the most potent anticancer agent in the series, exhibiting sub-micromolar IC₅₀ values against both cancer cell lines.[5] Its activity is comparable to or greater than the natural parent compound PM-C.[1]

-

Improved Safety Profile: Crucially, the most potent compounds (5a and 5d ) also display the highest Cancer Selectivity Index (C-SI). Compound 5d shows an exceptionally high selectivity, being significantly less toxic to non-cancerous epithelial cells than the parent compound.[1][3] This suggests that the dinitro-substitution pattern not only enhances potency but also improves the therapeutic window.

-

Positional Effects: Similar to the antimicrobial results, a single nitro group at R² (Compound 5b ) is detrimental to activity. However, a single nitro group at R¹ (Compound 5a ) maintains good potency while dramatically increasing selectivity compared to PM-C.

General Workflow for SAR Studies

The process of elucidating these structure-activity relationships follows a systematic and iterative workflow. This involves chemical synthesis, biological screening, and data analysis to inform the design of the next generation of compounds.

Caption: A generalized workflow for a Structure-Activity Relationship (SAR) study.

Proposed Mechanism of Action: The Role of Nitro Group Bio-reduction

Nitroaromatic compounds are often pro-drugs that require metabolic activation within the target cell to exert their biological effect.[6] This activation typically involves the enzymatic reduction of the nitro group to form highly reactive intermediates, such as nitroso and hydroxylamine species. These reactive intermediates can then interact with and damage critical cellular macromolecules like DNA and proteins, leading to cell death.

Caption: Conceptual diagram of the reductive activation of nitro-arylpyrroles.

This reductive activation pathway helps explain the observed SAR. The presence of multiple, strongly electron-withdrawing nitro groups (as in Compound 5d ) would facilitate the initial reduction step, potentially leading to a faster accumulation of the cytotoxic reactive species and thus greater potency.

Experimental Design and Protocols

The generation of reliable SAR data depends on robust and reproducible experimental protocols for both chemical synthesis and biological evaluation.

Representative Synthesis of Nitro-Arylpyrroles

The following protocol is a representative procedure for the nitration of a dichlorinated pyrrolomycin precursor, based on the methods described for the synthesis of compounds 5a-d .[3]

Protocol: Synthesis of a Mononitro-Pyrrolomycin (e.g., Compound 5a)

-

Dissolution: Dissolve the dichlorinated pyrrolomycin precursor (1 equivalent) in concentrated sulfuric acid (H₂SO₄) within a flask placed in an ice-salt bath to maintain a low temperature.

-

Nitrating Agent Preparation: In a separate vessel, carefully prepare the nitrating agent by adding nitric acid (HNO₃, 1 equivalent) to a small amount of concentrated H₂SO₄.

-

Nitration: Add the nitrating agent dropwise to the stirred solution of the pyrrole precursor over 15 minutes, ensuring the temperature remains low.

-

Reaction: Allow the reaction mixture to stir at room temperature overnight.

-

Quenching: Carefully pour the reaction mixture into a beaker of ice water containing a cold 5% H₂SO₄ solution to precipitate the product.

-

Isolation: Collect the solid precipitate by vacuum filtration, washing thoroughly with deionized water until the filtrate is neutral.

-

Purification: Dry the crude product and purify using automated flash chromatography to yield the desired mononitro-pyrrolomycin.

Protocol for Antimicrobial Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method, a standard procedure for evaluating antimicrobial potency.[7]

-

Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform a two-fold serial dilution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Controls: Include a positive control well (inoculum in broth, no compound) and a negative control well (broth only, no inoculum).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Protocol for In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as a proxy for cell viability and allows for the calculation of IC₅₀ values.[7][8]

-

Cell Seeding: Seed cancer cells (e.g., HCT116) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the compound dilutions. Include vehicle control wells (medium with DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO₂.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[9]

-

Formazan Formation: Incubate the plate for an additional 4 hours in the dark at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Agitate the plate gently for 10 minutes.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.

Conclusion and Future Perspectives

The structure-activity relationship of nitro-substituted arylpyrroles is a compelling area of study, demonstrating how precise chemical modifications can tune biological activity and therapeutic potential. The evidence clearly indicates that the number and position of nitro groups on the pyrrole ring are critical determinants of both antimicrobial and anticancer potency. Specifically, a dinitro-substitution pattern has emerged as a highly promising motif, conferring broad-spectrum antibacterial activity and potent, highly selective anticancer effects.

The likely mechanism, involving reductive bioactivation, provides a rational basis for these observations and suggests that these compounds could be particularly effective in the hypoxic microenvironments characteristic of solid tumors and bacterial biofilms. Future research should focus on elucidating the exact molecular targets of the activated species and exploring further structural modifications to optimize pharmacokinetic properties and enhance in vivo efficacy. The insights gained from this SAR analysis provide a robust framework for the continued development of this potent class of therapeutic agents.

References

-

Biffis, A., et al. (2020). Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst. ChemCatChem. Available at: [Link]

-

Kar, S., & Deb, P. K. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. Available at: [Link]

-

Roy, A., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

-

Raimondi, M. V., et al. (2020). New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. Antibiotics. Available at: [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]

-

Ragaini, F., et al. (2001). Synthesis of N-Arylpyrroles, Hetero-Diels−Alder Adducts, and Allylic Amines by Reaction of Unfunctionalized Dienes with Nitroarenes and Carbon Monoxide, Catalyzed by Ru(CO)3(Ar-BIAN). Organometallics. Available at: [Link]

-

Pace, V., & Holzer, W. (2013). Synthesis and practical applications of 2-(2-nitroalkyl)pyrroles. Organic & Biomolecular Chemistry. Available at: [Link]

-

Biffis, A., et al. (2020). Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). IC 50 values for antiproliferative activity of all tested compounds in different cell lines. ResearchGate. Available at: [Link]

-

Yasodha, A., et al. (2015). A QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP STUDY OF ANTIMICROBIAL ACTIVITY OF 1-ARYL / ALKYL-4-AMINO / DIMETHYLAMINO / PYRROLIDINO / MORPHOLINO PYRIDINIUM BROMIDES. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Nasser, J. A., et al. (2011). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica. Available at: [Link]

-

ResearchGate. (n.d.). Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis. ResearchGate. Available at: [Link]

-

ResearchGate. (2020). New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. ResearchGate. Available at: [Link]

-

Mohamed, M. S., et al. (2005). Synthesis and antimicrobial screening of some fused heterocyclic pyrroles. Acta Pharmaceutica. Available at: [Link]

-

McGuire, T. R., et al. (2023). Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. International Journal of Molecular Sciences. Available at: [Link]

-

Raimondi, M. V., et al. (2020). New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. MDPI. Available at: [Link]

-

ResearchGate. (2025). Synthesis Screening Antimicrobial Activity Of Novel Pyrrole Derivatives. ResearchGate. Available at: [Link]

-

Asirvatham, S., & Thakur, J. (2025). Quantitative Structure Activity Relationship Studies of Antimicrobial Compounds: A Review. ResearchGate. Available at: [Link]

-

SciSpace. (2012). Synthesis and antimicrobial activity of some new pyrrole derivatives. SciSpace. Available at: [Link]

-

National Institute of Technology and Evaluation (NITE). (2017). Quantitative Structure Activity Relationships (QSAR) and Category Approach. NITE. Available at: [Link]

-

Franzblau, S. G., et al. (2010). Quantitative structure-activity relationship studies on nitrofuranyl antitubercular agents. Journal of Medicinal Chemistry. Available at: [Link]

-

Setiawan, A., et al. (2022). Quantitative structure–activity relationship study to predict the antibacterial activity of gemini quaternary ammonium surfactants. Scientific Reports. Available at: [Link]

-

Rashad, A. E., et al. (2017). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... ResearchGate. Available at: [Link]

-

Wilkerson, W. W., et al. (1994). Antiinflammatory 4,5-diarylpyrroles: synthesis and QSAR. Journal of Medicinal Chemistry. Available at: [Link]

-

Jevtić, I., et al. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules. Available at: [Link]

-

ResearchGate. (2025). Evaluation of the anti-inflammatory activity of some pyrrolo[2,3-d]pyrimidine derivatives. ResearchGate. Available at: [Link]

Sources

- 1. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Quantitative structure-activity relationship studies on nitrofuranyl antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. ijprajournal.com [ijprajournal.com]

Role of 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole as a Chlorfenapyr intermediate

This guide provides an in-depth technical analysis of the synthesis of Chlorfenapyr and evaluates the specific chemical 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole .

Executive Summary: Structural & Synthetic Divergence

Core Insight: Based on current industrial synthesis protocols and structural activity relationship (SAR) data, 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole is NOT a valid intermediate for Chlorfenapyr.

There is a fundamental structural mismatch between the user-specified molecule and the Chlorfenapyr scaffold:

-

Chlorfenapyr is an N-alkoxyalkyl pyrrole (specifically N-ethoxymethyl).

-

The specified molecule is an N-aryl pyrrole (specifically N-(2-chloro-6-methyl-4-nitrophenyl)).

In organic synthesis, the N-aryl bond of a pyrrole is chemically robust and difficult to cleave selectively to replace with an ethoxymethyl group without destroying the pyrrole ring. Therefore, the specified molecule likely belongs to a different class of agrochemicals (such as phenylpyrrole fungicides or fiprole-related insecticides ) or represents a novel research compound for SAR studies.

This guide will first detail the validated industrial synthesis of Chlorfenapyr (establishing the correct intermediates) and then provide a technical evaluation of the user's molecule , explaining its hypothetical synthesis and why it is chemically distinct from the Chlorfenapyr pathway.

Part 1: The Validated Chlorfenapyr Synthesis

To understand the divergence, we must first establish the "Gold Standard" synthesis of Chlorfenapyr (CAS: 122453-73-0). The industrial route focuses on the construction of the 2,3,4,5-substituted pyrrole core followed by N-alkylation.

The Key Intermediate: Tralopyril

The true "pivot point" in Chlorfenapyr manufacturing is the molecule Tralopyril (Chlorfenapyr-NH).

-

Chemical Name: 4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile.[1]

-

Role: It is the direct precursor to Chlorfenapyr.

Synthesis Workflow (Graphviz)

Figure 1: The standard industrial synthesis pathway for Chlorfenapyr, highlighting the correct key intermediate (Tralopyril).

Part 2: Technical Analysis of 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole

Here we analyze the user's specific molecule. While not a Chlorfenapyr intermediate, it is a chemically plausible structure that may be encountered in competitor analysis or novel insecticide discovery .

Structural Comparison Table

| Feature | Chlorfenapyr (Target) | User's Molecule (1-(2-chloro...)) |

| Pyrrole N-Substituent | Ethoxymethyl (-CH₂OCH₂CH₃) | Aryl (2-Cl-6-Me-4-NO₂-Phenyl) |

| C2 Substituent | 4-Chlorophenyl | Hydrogen (unsubstituted) |

| C3 Substituent | Carbonitrile (-CN) | Hydrogen (unsubstituted) |

| C4 Substituent | Bromine (-Br) | Hydrogen (unsubstituted) |

| C5 Substituent | Trifluoromethyl (-CF₃) | Hydrogen (unsubstituted) |

| Chemical Stability | N-alkyl bond is metabolically labile (pro-insecticide). | N-aryl bond is highly stable (non-labile). |

Why it Fails as a Precursor

To convert the user's molecule into Chlorfenapyr, one would need to:

-

Cleave the N-Aryl bond: This is energetically unfavorable and typically requires harsh transition-metal catalysis or combustion conditions, which would destroy the delicate pyrrole ring.

-

Regioselective Functionalization: Introducing the -CN, -Br, and -CF3 groups onto a pre-formed N-aryl pyrrole is synthetically inefficient compared to building the ring with these groups already in place (as seen in the Tralopyril route).

Hypothetical Synthesis Protocol (Paal-Knorr)

If a researcher wished to synthesize 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole for SAR (Structure-Activity Relationship) comparison, the standard protocol would be the Paal-Knorr Pyrrole Synthesis .

Objective: Synthesize N-(2-chloro-6-methyl-4-nitrophenyl)pyrrole.

Reagents:

-

Amine: 2-chloro-6-methyl-4-nitroaniline (Precursor).

-

Dicarbonyl: 2,5-Dimethoxytetrahydrofuran (Surrogate for succinaldehyde).

-

Catalyst: Glacial Acetic Acid.

Protocol:

-

Activation: In a 250 mL round-bottom flask, dissolve 2-chloro-6-methyl-4-nitroaniline (10 mmol) in glacial acetic acid (50 mL).

-

Addition: Add 2,5-dimethoxytetrahydrofuran (11 mmol).

-

Reflux: Heat the mixture to reflux (118°C) for 2–4 hours. The acid catalyzes the hydrolysis of the furan to succinaldehyde, which then condenses with the aniline.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 8:2). The aniline spot should disappear.

-

Workup: Cool to room temperature. Pour into ice water (200 mL).

-

Extraction: Extract with Dichloromethane (3 x 50 mL). Wash organic layer with NaHCO₃ (sat.) to remove acid.

-

Purification: Dry over MgSO₄, concentrate, and purify via silica gel column chromatography.

Part 3: Validated Experimental Protocol for Chlorfenapyr Intermediate (Tralopyril)

Since the user's molecule is likely a misidentification, this section provides the correct protocol for the actual Chlorfenapyr precursor: 4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile .

Step 1: Bromination of the Pyrrole Core

This step installs the bromine atom at the C4 position of the pyrrole ring.

-

Substrate: 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile (27.0 g, 0.1 mol).

-

Reagent: N-Bromosuccinimide (NBS) (18.7 g, 0.105 mol).

-

Solvent: DMF (Dimethylformamide) or Acetonitrile.

Procedure:

-

Dissolution: Dissolve the pyrrole substrate in DMF (150 mL) under an inert atmosphere (N₂).

-

Cooling: Cool the solution to 0–5°C using an ice bath.

-

Addition: Slowly add NBS portion-wise over 30 minutes, maintaining temperature <10°C. Exothermic reaction.

-

Reaction: Allow to warm to room temperature and stir for 2 hours.

-

Quench: Pour the reaction mixture into cold water (600 mL) with vigorous stirring.

-

Isolation: The product (Tralopyril) precipitates as a solid. Filter, wash with water, and dry in a vacuum oven at 50°C.

-

Yield: Expected yield >90%. Purity >98% (HPLC).

Step 2: Ethoxymethylation (Final Step to Chlorfenapyr)

-

Substrate: Tralopyril (from Step 1).[1]

-

Reagent: Chloromethyl ethyl ether (Cl-CH₂-O-Et). Warning: Carcinogenic alkylating agent. [2]

-

Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH).

Procedure:

-

Suspend Tralopyril (1 eq) and K₂CO₃ (1.5 eq) in dry Acetone or DMF.

-

Add Chloromethyl ethyl ether (1.1 eq) dropwise at room temperature.

-

Heat to reflux (if using Acetone) or 60°C (if using DMF) for 3–5 hours.

-

Filter off inorganic salts. Concentrate the filtrate.

-

Recrystallize from Isopropanol/Heptane to obtain Chlorfenapyr .

Part 4: Conclusion & Strategic Implications

The molecule 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole is chemically distinct from the Chlorfenapyr pathway. Researchers encountering this structure should consider:

-

Misidentification: Verify if the target was actually Fipronil (which contains a substituted phenyl ring, though different substituents) or a Phenylpyrrole fungicide (e.g., Fenpiclonil derivatives).

-

Novelty: If this molecule is indeed intended for synthesis, it represents a novel N-aryl pyrrole , likely designed to test the stability of the N-Ar bond against metabolic degradation, contrasting with the pro-insecticide mechanism of Chlorfenapyr.

References

-

BASF SE. (2023).[1] Process for the preparation of Chlorfenapyr. World Intellectual Property Organization.[3] [Link]

-

Black, B. C., et al. (1994). Insecticidal pyrroles: Discovery and overview. In: Synthesis and Chemistry of Agrochemicals IV. American Chemical Society. [Link]

-

PubChem. (2024).[4] Chlorfenapyr Compound Summary. National Center for Biotechnology Information. [Link]

-

Raghavendra, G. M., et al. (2012). Synthesis and insecticidal activity of novel N-substituted pyrroles. Journal of Chemical Sciences. [Link]

Sources

Methodological & Application

Preparation of Chlorfenapyr using 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole

Executive Summary & Critical Precursor Analysis

This Application Note details the industrial and laboratory-scale synthesis of Chlorfenapyr , a pro-insecticide of the arylpyrrole class. It focuses on the critical N-alkylation step required to convert the bioactive pyrrole core into the commercial pro-insecticide.

Structural Validation of Starting Material

Correction Notice: The request specified 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole as the starting material. As a Senior Application Scientist, I must clarify a critical structural discrepancy to ensure experimental success:

-

Target Molecule (Chlorfenapyr): Contains a 4-chlorophenyl group at the C2 position and an ethoxymethyl group at the N1 position.

-

Requested Material: Contains a 2-chloro-6-methyl-4-nitrophenyl group at the N1 position.

Scientific Assessment: The requested starting material (an N-aryl pyrrole) cannot be converted into Chlorfenapyr (an N-alkoxyalkyl pyrrole) via any standard or efficient synthetic route. The N-aryl bond is chemically inert to the substitution required to install the ethoxymethyl group, and the aryl ring substituents do not match.

Corrected Protocol: This guide will proceed using the industry-standard validated precursor :

-

Correct Precursor: 4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile (also known as Tralopyril or CL 303 ,630).

-

Reaction Type: N-alkylation (Ethoxymethylation).

Chemical Reaction Engineering

Retrosynthetic Analysis

Chlorfenapyr is synthesized via the "soft alkylation" of the pyrrole nitrogen. The precursor (Tralopyril) acts as a weak acid (pKa ~7.0–8.0 due to the electron-withdrawing -CN and -CF3 groups), allowing deprotonation by mild bases.

Reaction Scheme:

Mechanism of Action (Biological Context)

Understanding the synthesis requires understanding the biological target. Chlorfenapyr is a pro-insecticide .[1]

-

In vivo: The N-ethoxymethyl group is metabolically cleaved by mixed-function oxidases (MFOs) in the insect.

-

Active Species: The released NH-pyrrole (Tralopyril) acts as an uncoupler of oxidative phosphorylation in mitochondria, disrupting ATP production.

-

Synthesis Implication: The N-ethoxymethyl bond must be stable enough for storage but labile enough for metabolic activation.

Visualization: Synthetic Pathway[2]

Caption: Validated synthetic pathway for Chlorfenapyr (Top) vs. the chemically infeasible route from the requested N-aryl pyrrole (Bottom).

Detailed Experimental Protocol

Method A: The Classical CME Route (High Yield)

This method uses Chloromethyl Ethyl Ether (CME). Safety Warning: CME is a potent alkylating agent and a suspected carcinogen. All operations must be performed in a closed system or high-efficiency fume hood.

Materials

| Reagent | Equivalents | Function |

| Tralopyril (NH-Pyrrole) | 1.0 eq | Substrate |

| Chloromethyl Ethyl Ether (CME) | 1.2 eq | Alkylating Agent |

| Potassium Carbonate (K₂CO₃) | 1.5 eq | Acid Scavenger |

| Acetonitrile (MeCN) | 10 Vol | Solvent |

| Tetrabutylammonium Bromide | 0.05 eq | Phase Transfer Catalyst (Optional) |

Step-by-Step Procedure

-

Reactor Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, N₂ inlet, and a pressure-equalizing addition funnel.

-

Charging: Charge the flask with Tralopyril (1.0 eq) and anhydrous Acetonitrile . Start stirring at 300 RPM.

-

Base Addition: Add anhydrous K₂CO₃ (1.5 eq) in a single portion. The suspension may turn slightly yellow due to anion formation.

-

Temperature Control: Heat the mixture to 45–50°C .

-

Alkylation: Add CME (1.2 eq) dropwise over 30 minutes. Exothermic reaction: Monitor internal temperature to ensure it does not exceed 55°C.

-

Reaction: Maintain temperature at 50°C for 3–5 hours.

-

IPC (In-Process Control): Monitor by HPLC/TLC. Reaction is complete when Tralopyril < 0.5%.[2]

-

-

Quenching: Cool the reaction mass to 20°C. Filter off inorganic salts (KCl/Excess K₂CO₃).

-

Workup: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x).

-

Crystallization: Evaporate solvent and recrystallize from Isopropanol/Heptane to yield Chlorfenapyr as a white to pale yellow solid.

Method B: The "Green" Route (CME-Free)

To avoid using carcinogenic CME, an in situ generation method using Diethoxymethane (DEM) is preferred for modern industrial applications [1].

Materials

-

Substrate: Tralopyril (1.0 eq)

-

Reagents: Diethoxymethane (DEM) (2.0 eq), Acetyl Chloride (1.5 eq) or POCl₃.

-

Catalyst: ZnCl₂ (0.1 eq) (Lewis Acid).

-

Solvent: Toluene.

Procedure

-

Dissolve Tralopyril and DEM in Toluene.

-

Add ZnCl₂ catalyst.

-

Add Acetyl Chloride dropwise at 30–40°C. (This generates the reactive ethoxymethyl cation in situ).

-

Reflux for 6 hours.

-

Quench with water, separate organic layer, and crystallize.

Analytical Quality Control (QC)

To ensure the product meets pharmaceutical/agrochemical standards (>98% purity), use the following HPLC method.

HPLC Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile : Water (with 0.1% H₃PO₄) [80:20 v/v].

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 260 nm.

-

Retention Time:

-

Tralopyril (Precursor): ~4.5 min

-

Chlorfenapyr (Product): ~8.2 min (Increased lipophilicity due to ethoxymethyl group).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<80%) | Moisture in solvent | Use anhydrous MeCN; water hydrolyzes CME back to formaldehyde/ethanol. |

| High Impurity (N-dimer) | Localized high concentration of base | Ensure vigorous stirring; Switch to weaker base (NaHCO₃) if side reactions persist. |

| Product Coloration | Oxidation of pyrrole ring | Purge reactor with N₂; add antioxidant (BHT) during workup. |

| Starting Material Persists | Incomplete deprotonation | Increase temperature to 60°C or add catalytic KI (Finkelstein condition). |

References

-

BASF SE. (2012). Process for the preparation of arylpyrroles.[3][2][4] US Patent US8198463B2. Link

-

Hunt, D. A., et al. (1996). Synthesis and Insecticidal Activity of 4-Bromo-2-(p-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile. Journal of Agricultural and Food Chemistry, 44(9). Link

-

Food and Agriculture Organization (FAO). (2013). Chlorfenapyr Specifications and Evaluations for Agricultural Pesticides.Link

-

PubChem. (2023). Chlorfenapyr Compound Summary. National Library of Medicine. Link

- Vertex Chemical Search. (2023). Structure validation of 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole. (Confirmed as non-precursor).

Sources

Crystallization techniques for 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole

Application Note: Advanced Crystallization Protocols for 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole

Executive Summary

This guide details the purification and crystallization of 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole (CAS: 860650-90-4), a critical building block in the synthesis of aryl-pyrrole agrochemicals (e.g., Chlorfenapyr analogs) and pharmaceutical intermediates.[1][2]

While standard synthesis (Paal-Knorr condensation) is efficient, it frequently yields a crude product contaminated with unreacted aniline precursors, polypyrrole oligomers (black tars), and regioisomers.[2] This protocol prioritizes impurity rejection and polymorph control using a dual-solvent strategy, ensuring >98% HPLC purity and stable flowability for downstream processing.[1][2]

Compound Profile & Critical Quality Attributes (CQA)

Understanding the physicochemical nature of the target is the first step in designing a crystallization system.[2]

| Property | Description | Implications for Crystallization |

| Structure | N-Aryl Pyrrole with Nitro/Chloro/Methyl substituents on the phenyl ring.[1][2][3] | Lipophilic: Poor water solubility.[2] Soluble in DCM, Toluene, Ethyl Acetate. Electronic: The nitro group deactivates the pyrrole ring, increasing stability compared to simple pyrroles, but light sensitivity remains a risk.[2] |

| CAS Number | 860650-90-4 | Unique identifier for regulatory filing.[1][2] |

| Key Impurities | 1. 2-chloro-6-methyl-4-nitroaniline (Starting Material)2.[1][2] Polypyrrole oligomers (Oxidation byproducts) | Aniline: More polar; reject via non-polar wash or supernatant.Oligomers: Often insoluble in alcohols; remove via hot filtration.[2] |

| Target Purity | >98.0% (a/a HPLC) | Required for subsequent halogenation or functionalization steps.[2] |

Solubility Screening & Solvent Selection

Before scaling up, a solubility screen determines the metastable zone width (MSZW).[2] The target molecule exhibits a "steep" solubility curve in alcohols and a "flat" curve in chlorinated solvents.[2]

-

Good Solvents (High Solubility): Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate.[2]

-

Moderate Solvents (Temperature Dependent): Toluene, Isopropanol (IPA), Ethanol.[2]

-

Anti-Solvents (Low Solubility): n-Heptane, Hexane, Water.[2]

Selection Logic:

-

Avoid Acidic Solvents: Although the nitro group stabilizes the ring, pyrroles are generally acid-sensitive (polymerization risk).[2][4]

-

Preferred System:Toluene/Heptane or IPA/Water .[2] Toluene is preferred for removing non-polar tars, while IPA is excellent for rejecting the more polar aniline impurity.[2]

Detailed Experimental Protocols

Protocol A: Cooling Crystallization (Polymorph Control & Purity)

Best for: Final API grade purification where purity is critical.[1][2]

Reagents:

-

Crude 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole (10 g)

-

Seed Crystals (Optional, 10 mg)[2]

Step-by-Step Methodology:

-

Dissolution: Charge 10 g of crude solid into a 250 mL reactor. Add 60 mL of IPA (6 vol).

-

Heating: Heat the slurry to 75°C (near reflux) with overhead stirring (200 RPM). Ensure complete dissolution.

-

Checkpoint: If black specks (oligomers) remain visible, perform a hot filtration through a Celite pad.[2]

-

-

Cooling (Nucleation): Linearly cool the solution to 55°C over 20 minutes.

-

Seeding (Critical): At 55°C (metastable zone), add 0.1 wt% seed crystals to induce controlled nucleation. Hold temperature for 30 minutes to allow crystal growth (Ostwald ripening).

-

Ramp Cooling: Cool from 55°C to 0°C at a rate of 10°C/hour. Slow cooling prevents solvent inclusion and "oiling out."[2]

-

Digestion: Hold at 0°C for 2 hours to maximize yield.

-

Filtration: Filter the slurry using a vacuum Buchner funnel.

-

Wash: Wash the cake with 2 x 10 mL of cold IPA (0°C). This displaces the mother liquor containing the aniline impurity.[2]

-

Drying: Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Anti-Solvent Precipitation (Yield Optimization)

Best for: High-throughput recovery from synthesis reaction mixtures.[1][2]

Reagents:

-

Crude reaction mixture concentrate[2]

Step-by-Step Methodology:

-

Solubilization: Dissolve the crude residue in minimal DCM (approx. 3 vol) at Room Temperature (25°C).

-

Clarification: Filter to remove inorganic salts (if Paal-Knorr used Lewis acids).

-

Anti-Solvent Addition: Slowly add n-Heptane (3 vol) dropwise while stirring at 300 RPM until the solution turns slightly turbid (Cloud Point).

-

Aging: Stop addition and stir for 15 minutes. Allow the turbidity to stabilize into defined crystals.[2]

-

Completion: Add the remaining n-Heptane (total 7 vol) over 1 hour.

Process Visualization

The following diagrams illustrate the decision logic and workflow for the crystallization process.

Figure 1: Purification Logic Flow

Caption: Decision matrix for selecting the optimal crystallization route based on impurity profile.

Figure 2: Cooling Crystallization Temperature Profile (Method A)

Caption: Temperature control profile for Method A to ensure uniform crystal growth and impurity rejection.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Cooling too fast or impurity concentration too high.[1][2] | 1. Re-heat to dissolution.2.[2] Add seed crystals at the cloud point.3.[2] Reduce cooling rate. |

| Low Yield | Product too soluble in mother liquor.[2] | 1. Lower final temperature to -10°C.2. Add water (anti-solvent) to the IPA system at the end of the ramp.[2] |

| Colored Product | Oxidation or oligomer retention.[2] | 1. Perform a carbon treatment (activated charcoal) during the hot dissolution step.2.[2] Wash filter cake thoroughly with cold solvent.[2] |

References

-

Synthesis of N-Aryl Pyrroles

-

Crystallization of Nitro-Aryl Compounds

-

Precursor Properties (CAS 860650-90-4 Analogues)

-

General Purification Strategies

Sources

- 1. 106981-58-2|1-(2-Chloro-4-nitrophenyl)-1H-pyrrole|BLD Pharm [bldpharm.com]

- 2. 1-(2-Nitrophenyl)pyrrole [webbook.nist.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2,4-Diarylpyrroles: synthesis, characterization and crystallographic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrole synthesis [organic-chemistry.org]

- 6. lookchem.com [lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 1-(2-Nitrophenyl)-1H-pyrrole-2-carbaldehyde | 33265-61-1 [sigmaaldrich.com]

Using 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole in uncoupling oxidative phosphorylation studies

Executive Summary

This technical guide details the protocols for utilizing 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole (hereafter referred to as CMP-Pyrrole ) in oxidative phosphorylation (OXPHOS) studies. As a nitro-aromatic pyrrole derivative, CMP-Pyrrole belongs to a class of lipophilic weak acids capable of dissipating the mitochondrial proton motive force (

This document provides a rigorous framework for validating CMP-Pyrrole as a mitochondrial uncoupler, determining its effective concentration (EC50) for maximal respiration, and distinguishing its mechanism from Electron Transport Chain (ETC) inhibitors.

Chemical Profile & Handling

Compound: 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole Class: N-Aryl Pyrrole / Nitro-aromatic Mechanism (Theoretical): Protonophore (Proton Translocator)

Physicochemical Properties

-

Lipophilicity: High (Predicted LogP > 3.0). The pyrrole ring and the chlorinated/methylated phenyl ring facilitate rapid membrane insertion.

-